2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol
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Overview
Description
2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with ethoxyphenoxy and methylphenylmethoxy groups, making it a unique molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The ethoxyphenoxy and methylphenylmethoxy groups are introduced through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to enhance efficiency and yield. The reaction conditions are optimized to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles like sodium ethoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-amino-5-(2-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-methylbenzyl)oxy]phenol
- 2-[5-(2-Ethoxyphenoxy)-4-pyrimidinyl]-5-[(4-fluorobenzyl)oxy]phenol
Uniqueness
2-[5-(2-Ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethoxyphenoxy and methylphenylmethoxy groups on the pyrimidine ring differentiates it from other similar compounds, potentially leading to unique interactions and applications in various fields.
Properties
IUPAC Name |
2-[5-(2-ethoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-3-30-23-10-6-7-11-24(23)32-25-15-27-17-28-26(25)21-13-12-20(14-22(21)29)31-16-19-9-5-4-8-18(19)2/h4-15,17,29H,3,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNHSUBFKLDPII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=CN=CN=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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